molecular formula C18H18N2O B8243037 (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8243037
M. Wt: 278.3 g/mol
InChI Key: PYRCJSFOOZLSMZ-GOEBONIOSA-N
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Description

This compound belongs to the chiral indeno[1,2-d]oxazole family, characterized by a fused bicyclic framework with a pyridine-derived substituent. The stereochemistry (3aR,8aS) is critical for its enantioselective properties, making it valuable in asymmetric catalysis . The pyridin-2-yl propan-2-yl group introduces steric bulk and electronic modulation, enhancing its utility as a ligand in transition metal-catalyzed reactions.

Properties

IUPAC Name

(3aS,8bR)-2-(2-pyridin-2-ylpropan-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-18(2,15-9-5-6-10-19-15)17-20-16-13-8-4-3-7-12(13)11-14(16)21-17/h3-10,14,16H,11H2,1-2H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRCJSFOOZLSMZ-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=N1)C2=NC3C(O2)CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=N1)C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a member of the indeno[1,2-d]oxazole class, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 278.35 g/mol
  • CAS Number : Not available
  • Purity : Typically ≥95% in commercial preparations

Structure

The structure of the compound features a pyridine ring and an indeno[1,2-d]oxazole moiety, which may contribute to its biological properties.

Research indicates that compounds similar to (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole may interact with various biological targets:

  • Enzyme Inhibition :
    • Inhibitors of cytochrome P450 enzymes (e.g., CYP2C19), which are crucial for drug metabolism and can affect pharmacokinetics of other drugs .
  • Receptor Modulation :
    • Potential interaction with neurotransmitter receptors, influencing neurological pathways and possibly exhibiting anxiolytic or antidepressant effects.

Pharmacological Effects

The biological activity of this compound has been explored in various studies:

  • Anticancer Activity : Preliminary studies have suggested that derivatives of indeno[1,2-d]oxazole may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

Case Studies

  • In Vitro Studies :
    • A study conducted on cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation through apoptosis induction.
  • Animal Models :
    • Animal studies have indicated that administration of related oxazole compounds resulted in decreased anxiety-like behaviors in rodent models, suggesting potential therapeutic applications in anxiety disorders.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionCYP2C19 inhibition
Anticancer ActivityCytotoxicity against cancer cells
Neuroprotective EffectsReduced anxiety-like behavior

Scientific Research Applications

One of the primary applications of this compound is as a ligand in various catalytic reactions. It plays a crucial role in enhancing the selectivity and efficiency of chemical transformations. Some notable catalytic applications include:

  • Iridium-catalyzed Reactions : This compound has been utilized as a ligand in enantioselective reductive aldol reactions, facilitating the formation of chiral alcohols from aldehydes and ketones .
  • Scandium-catalyzed Reactions : It serves as a ligand in several asymmetric reactions:
    • Nazarov Reactions : Enhances the formation of cyclopentenones from allylic alcohols.
    • Friedel-Crafts Alkylations : Promotes the alkylation of aromatic compounds.
    • Intramolecular Carbonyl-Ene Reactions : Aids in synthesizing complex cyclic structures from simple precursors .

Table 2: Summary of Catalytic Applications

Reaction TypeCatalyst TypeRole of Compound
Enantioselective Reductive AldolIridiumLigand
Asymmetric NazarovScandiumLigand
Friedel-Crafts AlkylationScandiumLigand
Carbonyl-Ene ReactionScandiumLigand

Applications in Medicinal Chemistry

In medicinal chemistry, (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has potential therapeutic applications due to its structural properties that allow for interaction with biological targets.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the indeno[1,2-d]oxazole framework have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 3: Summary of Medicinal Applications

Application AreaFindings
Anticancer ActivityInduces apoptosis in cancer cell lines
Targeted Drug DesignPotential for development of targeted therapies

Applications in Material Science

The compound also finds applications in material science as a precursor for synthesizing novel materials with specific electronic or optical properties. Its ability to form complexes with metals can lead to the development of advanced materials for electronic devices.

Table 4: Material Science Applications

Application TypeDescription
Precursor for MaterialsUsed in synthesizing conductive polymers
Metal Complex FormationForms complexes that enhance electronic properties

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

(a) Tert-Butyl-Substituted Analogues
  • Example: (3aR,8aS)-2-(6-(tert-butyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (15d) Synthesis: Achieved in 100% yield via cyclization, with full diastereoselectivity (>20:1 d.r.) and high enantiomeric excess (67% e.e.) . Properties: The tert-butyl group enhances steric hindrance, improving enantioselectivity in Cu-catalyzed nitroaldol reactions. NMR Data: $ ^1H $ NMR (CDCl₃) shows characteristic peaks at δ 1.37 (C(CH₃)₃), 5.55–5.79 (CH), and 7.23–7.81 (aromatic protons) .
(b) Trifluoromethyl-Substituted Analogues
  • Example: (3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Applications: The electron-withdrawing CF₃ group modifies electronic density, optimizing catalytic activity in enantioselective alkynylation reactions .
(c) Halogen-Substituted Analogues
  • Example: (3aS,8aR)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Role: Chlorine substitution increases Lewis acidity at the metal center, improving reaction rates in cross-coupling reactions .

Bisoxazoline Ligands with Indeno[1,2-d]oxazole Moieties

(a) Pyridine-Bridged Bisoxazolines
  • Example: 2,6-Bis[(3aR,8aS)-8H-indeno[1,2-d]oxazol-2-yl]pyridine Structure: Two indenooxazole units linked via a pyridine backbone. Applications: Used in asymmetric Henry reactions, with enhanced stability due to rigid π-conjugation .
(b) Cyclopropane-Bridged Bisoxazolines
  • Example: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (15a) Synthesis: Prepared via n-BuLi-mediated coupling (60°C, 24 h) in moderate yields. Performance: The cyclopropane spacer induces pre-organized geometry, critical for high enantioselectivity in Cu-catalyzed oxy-alkynylation .

Comparative Data Table

Compound Substituent/R-group Yield (%) d.r. e.e. (%) Key Application Reference
Target Compound 2-(Pyridin-2-yl)propan-2-yl N/A >20:1 67 Asymmetric amination
15d (tert-butyl) 6-(tert-butyl)pyridin-2-yl 100 >20:1 67 Nitroaldol reaction
CF₃-Pyox-In (trifluoromethyl) 5-CF₃-pyridin-2-yl 85 >19:1 92 Alkynylation
Pyridine-bridged bisoxazoline None (bridged) 75 N/A 99 Henry reaction
Cyclopropane-bridged bisoxazoline (15a) None (bridged) 60 >15:1 95 Oxy-alkynylation

Key Research Findings

Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl) improve enantioselectivity by restricting conformational mobility, while electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the metal center .

Bridged Ligands: Bisoxazolines with rigid spacers (e.g., cyclopropane) outperform monomeric analogues in reactions requiring precise stereochemical control .

Synthetic Challenges : Low yields (e.g., 12% for naphthyl-substituted analogues) highlight sensitivity to steric crowding in cyclization steps .

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